molecular formula C9H15NO3 B2408841 cis-4-Acetamidocyclohexanecarboxylic acid CAS No. 102390-34-1

cis-4-Acetamidocyclohexanecarboxylic acid

Cat. No. B2408841
CAS RN: 102390-34-1
M. Wt: 185.223
InChI Key: RQFVEAIRYQPUCC-ZKCHVHJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4-acetamidocyclohexanecarboxylic acid (CACH) is a cyclic amino acid that is of significant interest to the scientific community. CACH has been extensively studied for its potential applications in various scientific research fields. In

Scientific Research Applications

Structural and Conformational Analysis

  • Conformational Preferences of β-amino Acids : cis-2-Aminocyclohex-4-enecarboxylic acid (analogous to cis-4-Acetamidocyclohexanecarboxylic acid) exhibits conformational preferences similar to those of cis-2-aminocyclohexanecarboxylic acid. This conformational preference is crucial for the formation of α/β-peptides adopting specific helical conformations in solution and in the crystal state (Kwon et al., 2015).

Synthesis and Industrial Applications

  • Synthesis of cis-4-Propylcyclohexanol : The study describes an efficient method for synthesizing cis-4-propylcyclohexanol, an essential intermediate in manufacturing liquid crystal displays. The synthesis involves a mutant alcohol dehydrogenase coupled with glucose dehydrogenase (Wu et al., 2022).

Supramolecular Chemistry and Material Sciences

  • Uranyl Ion Complexes with Cyclohexanedicarboxylate : The study explores the use of cis/trans isomerism in 1,4-cyclohexanedicarboxylate to synthesize uranyl ion complexes with diverse architectures. The structural variations offer insights into the design of materials with specific properties (Thuéry & Harrowfield, 2017).
  • cis,cis,cis-1,2,4,5-Cyclohexanetetracarboxylic Acid : The study highlights the structural characteristics of cis,cis,cis-1,2,4,5-cyclohexanetetracarboxylic acid and its dianhydride form. The understanding of these structures is essential for their application in the design of functional materials (Uchida et al., 2003).
  • Diorganotin Macrocycles and Coordination Polymers : The research demonstrates how ligand geometry and metal substituents influence the formation of macrocyclic or polymeric diorganotin dicarboxylates, providing pathways for tuning the structural and functional properties of materials (Hernández-Ahuactzí et al., 2015).

Enzymatic Synthesis and Biocatalysis

  • Synthesis of Hydroxy-aminocyclohexanecarboxylic Acids : The study discusses the enzymatic synthesis routes for 2-amino-4-hydroxycyclohexanecarboxylic acid and its analogs. These routes are crucial for producing β-amino acids, which have significant potential in pharmaceutical and agrochemical applications (Szakonyi et al., 2005).
  • Synthesis of Protected Non-Proteogenic Amino Acids : This study presents large-scale synthesis methods for FMOC-protected non-proteogenic amino acids, valuable as building blocks in combinatorial libraries for drug discovery (Dener et al., 2001).

properties

IUPAC Name

4-acetamidocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFVEAIRYQPUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90942-88-4
Record name 4-acetamidocyclohexane-1-carboxylic acid
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